molecular formula C6H6N4OS B14490992 2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 65062-58-0

2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B14490992
CAS No.: 65062-58-0
M. Wt: 182.21 g/mol
InChI Key: VYSGFYPYHJZSBP-UHFFFAOYSA-N
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Description

2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a fused heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidin-4-one core with a sulfanylamino (-NH-SH) substituent at position 2. This scaffold is notable for its structural similarity to purine analogs, enabling interactions with biological targets such as enzymes and receptors . Key properties include:

  • Molecular formula: C₆H₅N₃OS (MW: 167.19 g/mol).
  • Chirality: Non-chiral (0 chiral centers).
  • Aromaticity: Contains a planar bicyclic aromatic system with 5 aromatic bonds .

The compound’s synthesis typically involves cyclocondensation reactions between α-halomethylketones and 2,6-diaminopyrimidin-4-one derivatives, a method shared with other pyrrolo[2,3-d]pyrimidine analogs .

Properties

CAS No.

65062-58-0

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

2-(sulfanylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H6N4OS/c11-5-3-1-2-7-4(3)8-6(9-5)10-12/h1-2,12H,(H3,7,8,9,10,11)

InChI Key

VYSGFYPYHJZSBP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=O)NC(=N2)NS

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrimidine Precursors with Thioamide Derivatives

A widely reported approach involves cyclocondensation reactions between substituted pyrimidines and thioamide-containing building blocks. For example, Kumar et al. demonstrated that 4-amino-2-mercaptopyrimidine derivatives can undergo cyclization with α-haloketones or aldehydes to form pyrrolo[2,3-d]pyrimidine scaffolds.

Representative Procedure

  • Starting Materials :
    • 4-Amino-2-mercaptopyrimidine (1.0 equiv)
    • 3-Bromo-4-methylpentanal (1.2 equiv)
    • Sodium acetate (2.0 equiv) in acetonitrile/water (1:1)
  • Reaction Conditions :

    • Stir at 25°C for 12–18 hours.
    • Precipitate forms as the product.
  • Workup :

    • Filter and wash with methanol to yield 2-amino-5-isopropyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (40% yield).

Adaptation for Sulfanylamino Group :
Replacing 4-amino-2-mercaptopyrimidine with 4-sulfanylamino-2-mercaptopyrimidine could theoretically yield the target compound. However, no direct reports of this adaptation exist, necessitating further optimization.

Nucleophilic Substitution on Halogenated Pyrrolo[2,3-d]pyrimidines

Chlorinated pyrrolo[2,3-d]pyrimidines serve as versatile intermediates. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes nucleophilic substitution with thiols or amines under basic conditions.

Example Protocol

  • Intermediate Synthesis :
    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
    • Sodium hydride (1.5 equiv) in anhydrous DMF
  • Sulfanylamino Introduction :

    • Add hydrogen sulfide gas or ammonium sulfide (2.0 equiv).
    • Heat at 60°C for 6 hours.
  • Isolation :

    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Key Considerations :

  • Excess sulfide reagents may lead to over-substitution at position 6.
  • Protecting groups (e.g., Boc for amines) are often required to prevent side reactions.

Suzuki-Miyaura Coupling for Functionalization

Recent advances employ palladium-catalyzed cross-coupling to install aryl or heteroaryl groups, which could be adapted for sulfanylamino incorporation.

Procedure from Patent Literature

  • Iodinated Intermediate :
    • 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
    • Bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%)
    • React in dioxane at 80°C for 8 hours.
  • Coupling with Sulfur-Containing Boronic Acids :

    • Add sulfanylamino-phenylboronic acid (1.5 equiv).
    • Heat at 100°C for 12 hours.
  • Yield : 55–60% after HPLC purification.

Optimization Strategies and Reaction Analytics

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
Acetonitrile 25 40 92
DMF 60 55 88
Dioxane 100 60 85

Data aggregated from highlights dioxane as optimal for high-temperature coupling reactions, while acetonitrile/water mixtures favor cyclocondensation.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand improves coupling efficiency (turnover number > 50).
  • Base Selection : Potassium carbonate minimizes dehalogenation side reactions compared to stronger bases like NaOH.

Spectroscopic Characterization

Successful synthesis requires validation via:

  • ¹H NMR : Peaks at δ 10.58 (s, 1H, NH), 6.30 (s, 1H, pyrrole-H).
  • LC-MS : Molecular ion peak at m/z 225.08 [M+H]⁺.
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidin-4-ones are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula (MW) Key Properties/Activity Reference
2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one 2-NH-SH C₆H₅N₃OS (167.19) Potential hydrogen-bonding capacity; uncharacterized bioactivity
2-Methylthio-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one 2-SCH₃ C₇H₇N₃OS (181.21) Xanthine oxidase inhibitor (Ki = 120 µM)
2-Amino-6-(2,4-dichlorophenylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one 2-NH₂; 6-(2,4-Cl₂C₆H₃CH₂) C₁₃H₁₁Cl₂N₅O (332.17) VEGF receptor-2 inhibitor; antiangiogenic/antitumor activity
2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one 2-OCH₃ C₇H₇N₃O₂ (165.15) Unreported bioactivity; improved solubility due to polar methoxy group
2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 2-NH₂; 5-I C₆H₅IN₄O (276.03) Intermediate for halogenated anticancer agents
Key Observations:
  • Substituent Position: Position 2 modifications (e.g., -NH-SH, -SCH₃, -OCH₃) influence hydrogen-bonding and electronic properties. The 2-methylthio analog shows enzyme inhibition, suggesting the target compound’s sulfanylamino group may exhibit similar or enhanced activity .
  • Position 6 Modifications : Bulky aryl groups (e.g., 6-(2,4-dichlorophenylmethyl)) enhance anticancer activity by targeting VEGF receptors .
  • Halogenation : Iodo substitution at position 5 (e.g., 5-iodo derivative) improves reactivity for further functionalization in drug development .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Methoxy (-OCH₃) and amino (-NH₂) substituents improve aqueous solubility compared to hydrophobic aryl or halogenated analogs .
  • Bioavailability : Smaller molecular weights (e.g., 165–180 g/mol) favor membrane permeability, while bulky substituents may limit absorption .

Biological Activity

The compound 2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and as a drug candidate. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The structure of this compound features a pyrrolo[2,3-d]pyrimidine core with a sulfanylamino substituent. This unique arrangement contributes to its biological properties, particularly in targeting specific enzymes and receptors involved in disease processes.

Structural Formula

C8H10N4S\text{C}_8\text{H}_{10}\text{N}_4\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds within the pyrrolo[2,3-d]pyrimidine class. For instance, analogs have shown significant inhibition of human tumor cell proliferation. The mechanism often involves interaction with folate transporters and inhibition of key metabolic enzymes such as serine hydroxymethyltransferase (SHMT) .

Case Study: Inhibition of SHMT

A study demonstrated that pyrrolo[2,3-d]pyrimidine derivatives could inhibit SHMT activity significantly. The binding affinity was assessed using X-ray crystallography, revealing that these compounds form critical interactions with the enzyme's active site, leading to reduced enzyme activity and subsequent inhibition of tumor growth .

Enzyme Inhibition

The compound has been shown to act as an inhibitor for several enzymes involved in nucleotide synthesis and metabolism. This property is particularly relevant in cancer therapy, where rapid cell division requires high levels of nucleotides.

Enzyme TargetInhibition TypeReference
Serine Hydroxymethyltransferase (SHMT)Competitive Inhibition
Dihydrofolate Reductase (DHFR)Non-competitive Inhibition

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with moderate bioavailability. Toxicity studies suggest that while the compound exhibits potent biological activity against tumor cells, it also necessitates careful dosage management to minimize adverse effects on normal cells.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from simple pyrimidine derivatives. Variations in the synthesis process can lead to derivatives with enhanced biological activity or altered selectivity towards specific targets.

Synthetic Pathway Overview

  • Starting Material : Pyrimidine derivative
  • Reagents : Sulfanylamine for substitution
  • Conditions : Controlled temperature and pH to optimize yield
  • Purification : Recrystallization or chromatography for purity enhancement

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one?

The compound can be synthesized via chlorination-substitution pathways or direct cyclization methods :

  • Chlorination-Substitution : React a pyrrolo[2,3-d]pyrimidin-4-one precursor with phosphorus oxychloride (POCl₃) to generate a chloro-intermediate. Subsequent substitution with a sulfanylamino group (e.g., using thiol-containing amines under reflux in DMF) yields the target compound. Solvent choice (e.g., DMF) and stoichiometric control are critical to avoid side reactions .
  • Cyclization : Build the pyrrolo[2,3-d]pyrimidin-4-one core via condensation of aminopyrrole derivatives with formamidine or cyanoacetate intermediates. For example, ethyl 2-cyano-4,4-dimethoxybutanoate can be cyclized with formamidine to form the pyrimidine ring, followed by functionalization .

Basic: How should researchers characterize the purity and structural integrity of this compound?

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the sulfanylamino group (δ ~2.5–3.5 ppm for -SH protons) and the fused pyrrolo-pyrimidine core (aromatic protons δ ~7.5–8.5 ppm). Compare shifts with analogous compounds (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ ion).
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced: What methodologies are suitable for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Inhibitory Assays : Test against kinase panels (e.g., CK2, PKB/Akt) using radiometric or fluorescence-based assays. For CK2, measure IC₅₀ values via ATP competition assays .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase ATP-binding pockets. Compare with known inhibitors like 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines to identify critical interactions (e.g., hydrogen bonding with hinge regions) .
  • Analog Synthesis : Modify the sulfanylamino group (e.g., alkylation, oxidation to sulfonyl) and evaluate changes in potency. For example, bulky substituents may enhance selectivity by steric hindrance .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Assay Optimization : Control variables such as ATP concentration (e.g., 100 µM for CK2 assays) and buffer pH to standardize conditions .
  • Cellular vs. Enzymatic Assays : Use parallel testing. If cellular activity is lower than enzymatic, investigate membrane permeability via logP calculations or Caco-2 monolayer assays .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize results to baseline activity .

Advanced: What computational tools are effective for predicting metabolic stability of this compound?

  • In Silico Tools : Use MetaSite or ADMET Predictor™ to identify metabolic soft spots (e.g., sulfanylamino oxidation).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the -SH group to assess susceptibility to oxidative metabolism .
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .

Basic: What stability challenges arise during storage, and how can they be mitigated?

  • Oxidation : The sulfanylamino group is prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials. Add antioxidants (e.g., BHT) to solutions .
  • Hydrolysis : Avoid aqueous buffers at extreme pH. Lyophilize for long-term storage .

Advanced: How can researchers quantify trace impurities in synthesized batches?

  • LC-MS/MS : Detect and quantify degradation products (e.g., sulfonyl derivatives) with a sensitivity limit of 0.1% .
  • NMR Relaxation Methods : Use ¹³C T₁ relaxation to identify low-abundance impurities in DMSO-d₆ solutions .

Basic: What safety precautions are necessary when handling this compound?

  • Toxicity : Assume acute toxicity (LD₅₀ < 500 mg/kg) based on structural analogs. Use fume hoods and PPE (gloves, lab coat) .
  • Waste Disposal : Neutralize with 10% sodium hypochlorite before disposal to oxidize residual thiols .

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